molecular formula C14H8F3N3O2 B12622543 2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-85-2

2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12622543
CAS No.: 944580-85-2
M. Wt: 307.23 g/mol
InChI Key: SNZQEQAVGRPDDK-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde and a nitro-substituted benzaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. These interactions can inhibit enzyme activity or modulate receptor functions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Uniqueness

2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability compared to other similar compounds .

Properties

CAS No.

944580-85-2

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)12-2-1-3-13-18-11(8-19(12)13)9-4-6-10(7-5-9)20(21)22/h1-8H

InChI Key

SNZQEQAVGRPDDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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